molecular formula C7H6INO3 B8145740 (5-Iodo-2-nitrophenyl)methanol

(5-Iodo-2-nitrophenyl)methanol

Cat. No. B8145740
M. Wt: 279.03 g/mol
InChI Key: MGQQOIVBIUQZBS-UHFFFAOYSA-N
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Description

(5-Iodo-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Iodo-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodo-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical Applications:

    • Derivatives of (2-nitrophenyl)methanol show promise as inhibitors of PqsD, a crucial enzyme in Pseudomonas aeruginosa cell communication. These compounds exhibit anti-biofilm activity and a tight-binding mode of action, indicating potential for antibiotic development (Storz et al., 2014).
    • Ethylenediamine- and propylenediaminediacetic acid derivatives, with a connection to nitrophenyl compounds, show high affinity as ligands for the "fac-[M(CO)3]+" core, suggesting potential applications in developing target-specific radiopharmaceuticals for diagnosis and therapy (Allali et al., 2006).
  • Environmental and Analytical Chemistry:

    • Methanol extracts INT-formazan more effectively than propanol or ethanol, making it suitable for measuring electron transport system activity in river biofilms (Blenkinsopp & Lock, 1990).
    • A field kit developed using NPPD, a derivative of nitrophenyl compounds, aids non-scientists in chemical tracking and detecting contact with or near a crime scene, indicating its use in forensic science (Suzuki, 2013).
  • Organic Synthesis and Catalysis:

    • Methanol can be used as a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes, offering a path for selective and environmentally friendly synthesis (Sarki et al., 2021).
    • The recyclable hypervalent iodine reagent, related to iodine in (5-Iodo-2-nitrophenyl)methanol, is useful for selective oxidation of alcohols to aldehydes and ketones and can be recycled multiple times without losing activity (Dohi et al., 2012).
    • The high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles yield good to excellent adducts, demonstrating its application in synthetic chemistry (Ibata et al., 1986).

properties

IUPAC Name

(5-iodo-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQQOIVBIUQZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Iodo-2-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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